molecular formula C18H11BrFNO3 B2443253 2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether CAS No. 477888-32-7

2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether

Cat. No.: B2443253
CAS No.: 477888-32-7
M. Wt: 388.192
InChI Key: WPWWYTBRHGCGOZ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether typically involves multiple steps, starting with the preparation of the core biphenyl structure. The process may include:

    Bromination: Introduction of a bromine atom to the biphenyl structure.

    Nitration: Addition of a nitro group to the phenyl ring.

    Fluorination: Incorporation of a fluorine atom into the biphenyl structure.

    Etherification: Formation of the ether linkage between the phenyl rings.

Each step requires specific reagents and conditions, such as:

    Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).

    Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Fluorination: Using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.

    Etherification: Using a base like potassium carbonate (K2CO3) and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The phenyl rings can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Using nucleophiles such as amines or thiols.

    Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 2-amino-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether.

    Oxidation: Formation of oxidized biphenyl derivatives.

Scientific Research Applications

2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether has various applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenyl 2-chloro[1,1’-biphenyl]-4-yl ether
  • 2-Bromo-4-nitrophenyl 2-methyl[1,1’-biphenyl]-4-yl ether
  • 2-Bromo-4-nitrophenyl 2-ethyl[1,1’-biphenyl]-4-yl ether

Uniqueness

2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. Fluorine atoms can enhance the stability and bioavailability of compounds, making this ether particularly valuable in pharmaceutical and materials research.

Properties

IUPAC Name

2-bromo-1-(3-fluoro-4-phenylphenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFNO3/c19-16-10-13(21(22)23)6-9-18(16)24-14-7-8-15(17(20)11-14)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWWYTBRHGCGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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